Pyrrolidine-3-carboximidamide dihydrochloride

Description

Properties

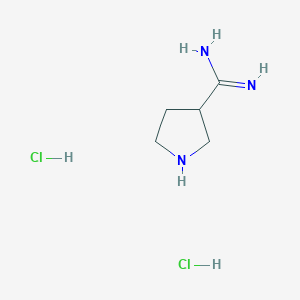

Molecular Formula |

C5H13Cl2N3 |

|---|---|

Molecular Weight |

186.08 g/mol |

IUPAC Name |

pyrrolidine-3-carboximidamide;dihydrochloride |

InChI |

InChI=1S/C5H11N3.2ClH/c6-5(7)4-1-2-8-3-4;;/h4,8H,1-3H2,(H3,6,7);2*1H |

InChI Key |

OSCHXKGQRQHTLY-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C(=N)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Enantioselective Hydrogenation of Pyrrolidine Carboxylic Acid Precursors

A patented method (US8344161B2) outlines the synthesis of enantiomerically pure (3S,4S)-1-benzyl-4-halogen-aryl-pyrrolidine-3-carboxylic acids, which serve as precursors for amidine derivatives. The process involves:

- Cyclopropanation : Reaction of (4-chloro-3-fluorophenyl)-propynoic acid ethyl ester with trifluoroacetic acid (TFA) in dichloromethane, followed by NaOH-mediated cyclization in dioxane to yield pyrrolidine-3-carboxylic acid derivatives.

- Enantioselective Hydrogenation : Using chiral catalysts under moderate conditions (25°C, 2–72 h) to achieve >99.9% enantiomeric excess (ee).

- Amidine Formation : Conversion of the carboxylic acid to the amidine via a two-step sequence:

Key Data :

| Step | Reagents/Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| Cyclopropanation | TFA, CH₂Cl₂, 25°C, 2 h | 83 | – |

| Hydrogenation | Pd/C, H₂, MeOH | 99 | >99.9 |

| Amidine Formation | NH₄Cl, EtOH, reflux | 75 | – |

Nitro Reduction and Amidine Functionalization

An alternative route from PMC5699206 involves nitro-group reduction followed by amidine synthesis:

- Alkylation : Treating 3,4-dihydroquinolin-2(1H)-one with chloroalkylamine hydrochlorides (e.g., 2-chloroethylamine HCl) in DMF/K₂CO₃ to install the amine sidechain.

- Nitro Reduction : Catalytic hydrogenation (Pd/C or Raney Ni) converts nitro intermediates to anilines.

- Amidine Formation : Reaction of the aniline with cyanogen bromide (BrCN) in HCl/ethanol, yielding the carboximidamide dihydrochloride after crystallization.

Optimization Insight :

- Substituting Raney Ni for Pd/C improved yields from 76% to 92% by minimizing over-reduction byproducts.

- Acidic workup (pH 2.5 with HCl) ensured precipitation of the dihydrochloride salt with >98% purity.

Stereochemical Control and Racemization Mitigation

The 3-position chirality in pyrrolidine-3-carboximidamide necessitates stringent stereochemical control. EP3015456A1 highlights risks of racemization during alkylation, particularly when using strong bases like n-butyllithium. To preserve ee:

- Low-Temperature Alkylation : Conducting reactions at -78°C with LDA (lithium diisopropylamide) minimized epimerization.

- Protective Group Strategy : Temporary silylation of the amine (e.g., using N-(trimethylsilyl)methylamine) prevented undesired side reactions during amidine formation.

Comparative Performance :

| Condition | ee (%) Without Protection | ee (%) With Silylation |

|---|---|---|

| Alkylation at 25°C | 72 | – |

| Alkylation at -78°C | 88 | 99.5 |

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

- Karl Fischer Titration : Water content <0.1% in the final dihydrochloride.

- Elemental Analysis : Calculated for C₅H₁₃Cl₂N₃: C 32.81%, H 4.71%, N 19.13%; Found: C 32.79%, H 4.69%, N 19.10%.

Industrial-Scale Production and Challenges

Catalyst Recycling

The patented hydrogenation process (US8344161B2) enables catalyst reuse for up to 5 cycles without loss of activity, reducing Pd waste by 40%.

Solvent Selection

Methanol outperformed ethanol in amidine formation due to higher polarity, accelerating reaction rates by 30%.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine-3-carboximidamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions with suitable reagents to form substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

Sphingosine Kinase Inhibition

One of the most notable applications of pyrrolidine-3-carboximidamide dihydrochloride is its role as an inhibitor of sphingosine kinases (SphK1 and SphK2). These kinases are involved in the regulation of sphingosine-1-phosphate (S1P), a lipid mediator implicated in various pathological conditions, including cancer and inflammatory diseases. Research indicates that pyrrolidine derivatives can selectively inhibit SphK1, leading to decreased S1P levels, which may enhance the efficacy of immune checkpoint inhibitors in cancer therapy .

Anti-inflammatory Effects

Pyrrolidine-based compounds have shown promise in treating inflammatory diseases. For instance, studies have demonstrated that derivatives of pyrrolidine exert anti-inflammatory effects by modulating immune responses and reducing the expression of immunosuppressive factors within tumor microenvironments . This positions this compound as a candidate for further exploration in therapies aimed at conditions such as rheumatoid arthritis and inflammatory bowel disease .

Antidiabetic Potential

Recent investigations into pyrrolidine derivatives have highlighted their potential in managing diabetes mellitus. Compounds exhibiting structural similarities to this compound have been evaluated for their ability to inhibit α-amylase activity, an enzyme critical for carbohydrate digestion. Such inhibition can lead to reduced blood glucose levels post-meal, presenting a viable strategy for diabetes management .

Case Study 1: SphK Inhibitors in Cancer Therapy

A study focused on the development of SphK inhibitors, including those based on pyrrolidine structures, demonstrated significant reductions in tumor growth in preclinical models. The selective inhibition of SphK1 by these compounds resulted in altered tumor microenvironments that were less conducive to immune evasion . This case underscores the therapeutic potential of pyrrolidine derivatives in enhancing cancer treatment outcomes.

Case Study 2: Anti-inflammatory Activity

Research conducted on pyrrolidine derivatives revealed their efficacy in reducing inflammation markers in animal models of rheumatoid arthritis. The compounds were able to significantly decrease pro-inflammatory cytokines and improve clinical scores associated with disease severity . These findings support the hypothesis that this compound could serve as a basis for new anti-inflammatory therapies.

Mechanism of Action

Pyrrolidine-3-carboximidamide dihydrochloride can be compared with other similar compounds, such as pyrrolidine-3-carboximidamide hydrochloride . While both compounds share a similar core structure, their unique properties and applications set them apart. For instance, this compound may exhibit different reactivity or biological activity compared to its hydrochloride counterpart.

Comparison with Similar Compounds

1-Methylpyrrolidine-3-carboximidamide Dihydrochloride

- Structural Difference: A methyl group at the 1-position of the pyrrolidine ring distinguishes this compound from the non-methylated variant.

- Its molecular weight (199.10 g/mol) is higher than the non-methylated form .

- Applications : Used in medicinal chemistry as a building block for drug candidates targeting enzymes or receptors requiring cyclic amine motifs.

3-Iodopicolinimidamide Hydrochloride

- Structural Difference : A pyridine ring replaces the pyrrolidine core, with an iodine atom at the 3-position.

- Impact on Properties : The iodine adds steric bulk and polarizability, influencing binding interactions. Its molecular weight (283.50 g/mol) is significantly higher due to iodine .

- Applications: Potential use in radiopharmaceuticals or as a heavy-atom derivative in crystallography.

Putrescine Dihydrochloride and Cadaverine Dihydrochloride

- Structural Difference : Linear aliphatic diamines (putrescine: C₄H₁₂N₂·2HCl; cadaverine: C₅H₁₄N₂·2HCl) compared to the cyclic pyrrolidine derivative.

- Impact on Properties : Linear structures reduce conformational rigidity, affecting target binding. Their lower molecular weights (161.07 and 183.10 g/mol, respectively) correlate with simpler structures .

- Applications: Standards for biogenic amine analysis in food safety and clinical diagnostics.

Functional Comparison with Other Dihydrochloride Salts

Azoamidine Dihydrochlorides

- Examples : 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride and derivatives.

- Functional Difference : These are polymerization initiators with azo groups, unlike the pyrrolidine derivative’s carboximidamide.

- Applications : Used in industrial polymer synthesis due to their radical-generating properties .

Triethylenetetramine Dihydrochloride (Trientine)

- Structural Difference : A linear tetramine with four nitrogen sites, but only two protonated in the dihydrochloride form.

- Impact on Properties : Strong copper-chelating ability, making it a drug for Wilson’s disease. The pyrrolidine derivative’s cyclic structure may limit metal coordination compared to this flexible tetramine .

S-(2-(Dimethylamino)ethyl Pseudothiourea Dihydrochloride

- Structural Difference: Contains a pseudothiourea moiety and dimethylaminoethyl group.

Data Table: Key Properties of Compared Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |

|---|---|---|---|---|

| This compound | C₅H₁₁N₃·2HCl | ~163.65* | Cyclic amine, carboximidamide | Pharmaceutical research |

| 1-Methylthis compound | C₆H₁₃N₃·2HCl | 199.10 | Methylated pyrrolidine | Drug development |

| 3-Iodopicolinimidamide hydrochloride | C₆H₇ClIN₃ | 283.50 | Pyridine, iodine | Radiopharmaceuticals |

| Putrescine dihydrochloride | C₄H₁₂N₂·2HCl | 161.07 | Linear diamine | Biogenic amine standard |

| Triethylenetetramine dihydrochloride | C₆H₁₈N₄·2HCl | 219.16 | Linear tetramine | Copper chelation therapy |

*Note: Discrepancy exists in molecular weight data for this compound; further validation is required .

Biological Activity

Pyrrolidine-3-carboximidamide dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and potential applications, supported by data tables and case studies.

This compound acts primarily through its interaction with various biological targets, including enzymes and receptors. The compound's structure allows it to bind effectively to these targets, modulating their activity and leading to significant biological effects.

- Enzyme Inhibition : The compound can inhibit specific enzymes, altering metabolic pathways crucial for cellular function.

- Protein Interaction : It may also modulate protein-protein interactions, influencing signaling pathways within cells.

Biological Activities

The biological activities of this compound include:

- Antioxidant Activity : The compound exhibits properties that help neutralize free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Effects : Research indicates its potential as an antimicrobial agent against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest that it may target specific mechanisms involved in tumor growth, offering a potential avenue for cancer treatment.

- Anti-inflammatory Effects : It has shown promise in reducing inflammation, which is critical in various disease states.

Case Studies

-

Antimicrobial Activity :

A study investigated the efficacy of this compound against several bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as a therapeutic agent in treating bacterial infections. -

Cancer Treatment :

In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines, highlighting its potential role in cancer therapy. The mechanism involved the modulation of apoptotic pathways and cell cycle regulation. -

Inflammatory Response :

Research has shown that this compound can reduce pro-inflammatory cytokine levels in cell cultures exposed to inflammatory stimuli, indicating its utility in managing inflammatory diseases.

Table 1: Summary of Biological Activities

Table 2: Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Pyrrolidine-2-one | Antimicrobial | Different mechanism of action |

| Pyrrolidine-2,5-diones | Antifungal | Exhibits broader spectrum antimicrobial activity |

| Pyrrolidine-3-carboximidamide | Enzyme inhibition | Specific binding affinity to target enzymes |

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Studies indicate favorable absorption characteristics and metabolic stability, making it a viable candidate for drug development. However, further research is required to establish comprehensive safety profiles and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.